1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Description
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (CAS: 2034504-40-8) is a heterocyclic compound featuring a pyrrolidine ring linked to both a dimethylamino-substituted pyridazine and a 3,5-dimethylisoxazole group via an ethanone bridge. Its molecular formula is C₁₇H₂₃N₅O₃, with a molecular weight of 345.4 g/mol . The SMILES representation is Cc1noc(C)c1CC(=O)N1CCC(Oc2ccc(N(C)C)nn2)C1, highlighting the dimethylamino group on the pyridazine ring and the isoxazole moiety.
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-14(12(2)25-20-11)9-17(23)22-8-7-13(10-22)24-16-6-5-15(18-19-16)21(3)4/h5-6,13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIVNVPLLNXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound characterized by a unique molecular structure that incorporates multiple functional groups. Its molecular formula is C18H23N5O3, with a molecular weight of approximately 357.414 g/mol. The compound features a pyridazine moiety linked through an ether bond to a pyrrolidine ring, suggesting potential interactions with various biological targets.
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Pyridazine Ring | Known for diverse biological activities |
| Pyrrolidine Ring | Associated with neuroprotective effects |
| Dimethylamino Group | Suggests potential for interaction with biological targets |
| Isosoxazole Moiety | Implicated in anticancer activity |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyridazine Ring : Reacting hydrazine or aryl hydrazines with ketones or dicarbonyl compounds.
- Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution reactions.
- Formation of the Pyrrolidine Ring : Constructed via cyclization reactions.
- Linking the Rings : Ether bond formation using alkylating agents.
Anticancer Properties
Research indicates that compounds with structural similarities to 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone exhibit significant anticancer activities. For instance, studies have shown that pyridazinones can interact with cellular pathways involved in cancer progression, suggesting that this compound may have similar effects .
The proposed mechanism of action involves the compound's interaction with specific enzymes and receptors within biological systems. The pyridazine ring is known to modulate enzyme activities, which may lead to therapeutic effects in various diseases, particularly cancer.
Case Studies and Experimental Findings
While specific case studies on this exact compound are lacking, related compounds have been evaluated for their biological activities:
- Anticancer Studies : Compounds structurally related to 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone have shown promise in inhibiting tumor growth in vitro and in vivo.
- Neuroprotective Effects : Pyrrolidine derivatives have been studied for their potential neuroprotective properties, indicating a possible application in neurodegenerative diseases .
Comparative Analysis
To further illustrate the potential biological activities associated with similar compounds, the following table summarizes notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Contains dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyridazine-pyrrolidine hybrids and isoxazole-containing derivatives. Below is a detailed comparison with two closely related analogs:
Compound A : (R)-5-(3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one (P-0053)
- Structure : Contains a pyridazin-3-one core substituted with a trifluoromethyl group and linked to a pyrrolidine ring. The pyrrolidine is connected to a pyridine-bearing 3,5-dimethylisoxazole .
- Molecular Formula : C₂₀H₂₁F₃N₄O₃ (MW: 422.4 g/mol).
- Key Differences: Pyridazine substitution: Trifluoromethyl (electron-withdrawing) vs. dimethylamino (electron-donating) in the target compound. Linker: Ethanone bridge in the target vs. direct pyridine-pyrrolidine linkage.
- Synthesis : P-0053 is synthesized via tetrahydropyran deprotection using trifluoroacetic acid, indicating distinct synthetic pathways compared to the target compound’s unreported route .
Compound B : (3,5-Dimethylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Structure: Features a methanone bridge connecting pyrrolidine to 6-methylpyridazine and 3,5-dimethylisoxazole .
- Molecular Formula : C₁₆H₁₉N₃O₃ (MW: 301.3 g/mol).
- Key Differences: Pyridazine substituent: Methyl group (less polar) vs. Bridge: Methanone (shorter chain) vs.
- Functional Implications: The dimethylamino group in the target compound may improve bioavailability or target affinity compared to Compound B’s methyl group .
Table 1: Structural and Functional Comparison
Key Research Findings
Bioavailability: The ethanone bridge in the target compound may offer better solubility than Compound B’s methanone, though experimental validation is needed .
Notes on Limitations
- Direct pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound and analogs are unavailable in the provided evidence.
- Synthetic protocols for the target compound remain undisclosed, limiting comparative analysis of scalability or yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
